![molecular formula C15H13BrN2S B2604127 2-(4-溴苯基)-5,6,7,8-四氢咪唑并[2,1-b][1,3]苯并噻唑 CAS No. 60477-36-3](/img/structure/B2604127.png)

2-(4-溴苯基)-5,6,7,8-四氢咪唑并[2,1-b][1,3]苯并噻唑

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

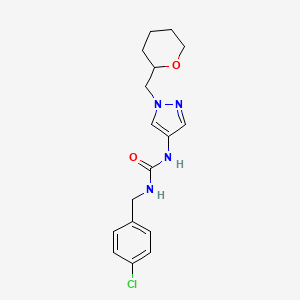

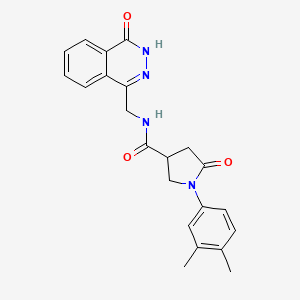

“2-(4-Bromophenyl)-5,6,7,8-tetrahydroimidazo[2,1-b][1,3]benzothiazole” is a chemical compound with the molecular formula C15H9BrN2S . It belongs to the class of benzothiazoles, which are bicyclic heterocycles with fused benzene and thiazole rings .

Synthesis Analysis

The synthesis of benzothiazoles can be achieved through various methods. One common approach involves a three-component reaction of o-iodoanilines or electron-rich aromatic amines with K2S and DMSO, providing 2-unsubstituted benzothiazoles . Another method uses samarium triflate as a reusable acid catalyst under mild reaction conditions in aqueous medium . There are also modern trends in synthesizing biologically active and industrially demanded compounds based on the C-2-substituted benzothiazole derivatives .

Molecular Structure Analysis

The molecular structure of “2-(4-Bromophenyl)-5,6,7,8-tetrahydroimidazo[2,1-b][1,3]benzothiazole” is characterized by the presence of a benzothiazole ring fused with an imidazole ring . The benzothiazole moiety contains electron-rich heteroatoms, nitrogen and sulfur, which makes it a highly reactive building block for organic and organoelement synthesis .

Chemical Reactions Analysis

Benzothiazoles, including “2-(4-Bromophenyl)-5,6,7,8-tetrahydroimidazo[2,1-b][1,3]benzothiazole”, can undergo various chemical reactions. The 2-NH2 and 2-SH groups and the benzene ring of the benzothiazole moiety can be easily functionalized . These reactions provide a powerful tool for the design of a wide variety of aromatic azoles .

科学研究应用

抗惊厥剂

化合物 2-(4-溴苯基)-5,6,7,8-四氢咪唑并[2,1-b][1,3]苯并噻唑及其衍生物在药物化学中显示出潜力,尤其是在新型抗惊厥剂的开发中。一项研究报告了新型 2-氨基苯并噻唑衍生物的合成,这些衍生物经过制备和筛选,以了解其抗惊厥活性。该系列中的一些化合物表现出有希望的抗惊厥效力,突出了这种化学结构在惊厥性疾病治疗中的治疗潜力 (Gineinah, 2001)。

抗菌活性

苯并咪唑、苯并恶唑和苯并噻唑的衍生物(包括与 2-(4-溴苯基)-5,6,7,8-四氢咪唑并[2,1-b][1,3]苯并噻唑结构相关的化合物)已被研究其抗菌特性。一项研究中合成的新型化合物对大肠杆菌、金黄色葡萄球菌等细菌菌株以及白色念珠菌、黑曲霉等真菌菌株表现出广谱抗菌活性。这些发现表明这些化合物有可能被开发为抗菌剂 (Padalkar 等人,2014)。

抗肿瘤特性

2-(4-溴苯基)-5,6,7,8-四氢咪唑并[2,1-b][1,3]苯并噻唑及其相关化合物在肿瘤学领域显示出有希望的结果。新型 2-(4-氨基苯基)苯并噻唑的抗肿瘤特性已得到广泛研究,某些化合物在体外和体内表现出选择性和有效的抗肿瘤活性。已经发现这些化合物可诱导并被细胞色素 P450 1A1 生物转化,从而产生有助于其抗肿瘤作用的活性代谢物。已经探索了前药的开发,以克服与这些化合物的亲脂性相关的挑战,从而导致药代动力学特征的改善和有希望的临床前结果 (Bradshaw 等人,2002)。

放射增敏剂

该化合物还因其作为放射增敏剂的潜力而被探索。在一项研究中,合成了 7-取代-2-(4-取代苯基)咪唑并[2,1-b][1,3]苯并噻唑,并将其表征为有效的放射增敏剂和抗癌化合物。这些化合物对人肝癌和黑色素瘤细胞系表现出相当大的体外抗癌活性。此外,它们显示出增强的 DNA 片段化,作为肝细胞癌的有效衍生物,表明它们在癌症治疗中作为放射增敏剂的潜在作用 (Majalakere 等人,2020)。

作用机制

Target of Action

Similar compounds such as benzothiazole-based imidazo[2,1-b][1,3,4]thiadiazole derivatives have been reported to target the epidermal growth factor receptor (egfr) in cancer cells .

Mode of Action

Similar compounds have shown to interact with their targets, leading to inhibition of the target’s function .

Biochemical Pathways

Similar compounds have been reported to affect the egfr signaling pathway, which plays a crucial role in cell proliferation and survival .

Result of Action

Similar compounds have shown potent anticancer activity against certain cancer cell lines .

未来方向

Benzothiazoles, including “2-(4-Bromophenyl)-5,6,7,8-tetrahydroimidazo[2,1-b][1,3]benzothiazole”, are of great interest for researchers due to their high biological and pharmacological activity . They are often used in the design of new drugs and materials . The development of new synthetic approaches and patterns of reactivity is a promising area of future research .

属性

IUPAC Name |

2-(4-bromophenyl)-5,6,7,8-tetrahydroimidazo[2,1-b][1,3]benzothiazole |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H13BrN2S/c16-11-7-5-10(6-8-11)12-9-18-13-3-1-2-4-14(13)19-15(18)17-12/h5-9H,1-4H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LHRDDQRDDLEHMC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC2=C(C1)N3C=C(N=C3S2)C4=CC=C(C=C4)Br |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H13BrN2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

333.2 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![ethyl 2-(2-((7-methyl-4-oxo-4H-pyrido[1,2-a][1,3,5]triazin-2-yl)thio)propanamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate](/img/structure/B2604047.png)

![2-[(4-chlorophenoxy)methyl]-1-(3-methylbenzyl)-1H-benzimidazole](/img/structure/B2604048.png)

![N-(1,3-benzothiazol-2-yl)-2-[4-(morpholine-4-sulfonyl)phenoxy]acetamide](/img/structure/B2604050.png)

![N1-(5-chloro-2-methylphenyl)-N2-(2-(2-(m-tolyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)oxalamide](/img/structure/B2604053.png)

![{1-methyl-3-phenyl-5-[3-(trifluoromethyl)phenoxy]-1H-pyrazol-4-yl}methyl 3,5-bis(trifluoromethyl)benzenecarboxylate](/img/structure/B2604055.png)

![Ethyl 4-(2-((1,3-dimethyl-2,4-dioxo-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidin-5-yl)thio)acetamido)benzoate](/img/structure/B2604062.png)

![N-(4-fluorobenzo[d]thiazol-2-yl)-N-(3-morpholinopropyl)-2-phenoxyacetamide hydrochloride](/img/structure/B2604064.png)

![1'-(4-(thiophen-3-yl)benzoyl)-3H-spiro[isobenzofuran-1,3'-piperidin]-3-one](/img/structure/B2604065.png)

![2-chloro-N-[2-(2,4-dimethylphenyl)-5,5-dioxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-5-nitrobenzamide](/img/structure/B2604067.png)